The Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Technical Guide
The Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Technical Guide
The Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Technical Guide
Introduction
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth exploration of a robust and well-documented synthetic pathway to this important molecule, designed for researchers, scientists, and drug development professionals. The presented synthesis is a multi-step process commencing from readily available starting materials and proceeding through key intermediates, including 2-amino-5-chlorobenzophenone and 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Strategic Overview of the Synthesis Pathway
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine can be logically divided into four principal stages:
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Formation of the Benzophenone Core: Synthesis of the key intermediate, 2-amino-5-chlorobenzophenone.
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Acylation of the Amino Group: Introduction of a chloroacetyl moiety to the aminobenzophenone.
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Benzodiazepine Ring Formation: Intramolecular cyclization to form the seven-membered lactam ring.
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Lactam Reduction: Complete reduction of the amide functionality to yield the target tetrahydrobenzodiazepine.
This pathway is advantageous due to the well-established chemistry at each step and the commercial availability of the initial precursors.
Detailed Synthesis Pathway
Part 1: Synthesis of 2-amino-5-chlorobenzophenone
The synthesis of the crucial intermediate, 2-amino-5-chlorobenzophenone, can be efficiently achieved via a two-step process starting from p-chloronitrobenzene and benzyl cyanide. This method involves the formation of a benzisoxazole intermediate, which is subsequently reduced.
Step 1a: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole
The initial step involves the base-catalyzed condensation of p-chloronitrobenzene with benzyl cyanide (phenylacetonitrile) to form 5-chloro-3-phenyl-2,1-benzisoxazole.[2]
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Reaction Principle: The reaction proceeds via a nucleophilic attack of the carbanion generated from benzyl cyanide on the electron-deficient aromatic ring of p-chloronitrobenzene, followed by intramolecular cyclization. The use of a strong base like sodium hydroxide in a suitable solvent such as ethanol facilitates this transformation.[2] Some protocols have incorporated sonication and microwave heating to enhance reaction rates and yields.[2]
Step 1b: Reductive Cleavage to 2-amino-5-chlorobenzophenone
The 5-chloro-3-phenyl-2,1-benzisoxazole intermediate is then subjected to reductive cleavage to yield 2-amino-5-chlorobenzophenone. A common and effective method for this transformation is the use of iron powder in the presence of an acid.[3]
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Causality of Experimental Choice: Iron powder in an acidic medium (like hydrochloric acid in toluene) is a cost-effective and chemoselective reducing agent for this transformation. It preferentially reduces the N-O bond of the isoxazole ring without affecting the carbonyl group of the benzophenone.[3][4] This selectivity is crucial to avoid the formation of the corresponding alcohol as a byproduct.[4]
Part 2: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzophenone
The second stage of the synthesis involves the acylation of the amino group of 2-amino-5-chlorobenzophenone with chloroacetyl chloride.
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Reaction Principle: This is a standard nucleophilic acyl substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in an inert solvent like toluene or ethyl acetate.[5][6] The presence of a base is generally not required as the starting amine can act as a proton scavenger, although its inclusion can sometimes improve yields by neutralizing the HCl byproduct.
Part 3: Cyclization to 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
The penultimate step is the intramolecular cyclization of 2-(2-chloroacetamido)-5-chlorobenzophenone to form the seven-membered benzodiazepine ring.
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Experimental Rationale: This cyclization is typically achieved by reaction with a source of ammonia. Hexamethylenetetramine in the presence of a solvent like methanol or ethanol serves as a convenient in situ source of ammonia.[7] The reaction proceeds via an initial nucleophilic substitution of the primary chloride by ammonia, followed by an intramolecular condensation of the newly formed amine with the ketone carbonyl, leading to the formation of the imine, which is part of the final lactam structure. Microwave-assisted synthesis has been shown to significantly reduce reaction times for this step.[6]
Part 4: Reduction to 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
The final step is the complete reduction of the lactam (amide) functionality in 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one to the corresponding amine.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to amines.[8][9] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ is strong enough to effect this transformation.[9] The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[10]
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Mechanism Insight: The reduction mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon of the lactam. The resulting intermediate then undergoes further reduction and subsequent workup to yield the final saturated heterocyclic amine. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is critical for a successful and safe reduction.[10]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chlorobenzophenone
This protocol is adapted from methodologies involving the formation and reduction of a benzisoxazole intermediate.[2][3]
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Step 1a: 5-chloro-3-phenyl-2,1-benzisoxazole: In a suitable reaction vessel, combine p-chloronitrobenzene (1 eq.), benzyl cyanide (1.1 eq.), and ethanol. To this mixture, add a solution of sodium hydroxide (1.5 eq.) in ethanol. The reaction mixture can be stirred at room temperature or gently heated under reflux until completion (monitored by TLC). Alternatively, microwave irradiation can be employed to accelerate the reaction.[2] Upon completion, the mixture is poured into water, and the precipitated solid is filtered, washed with water, and dried to yield 5-chloro-3-phenyl-2,1-benzisoxazole.
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Step 1b: 2-amino-5-chlorobenzophenone: To a mixture of 5-chloro-3-phenyl-2,1-benzisoxazole (1 eq.) and iron powder (3-4 eq.) in toluene, add concentrated hydrochloric acid dropwise. Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).[3] After cooling, the reaction mixture is filtered to remove iron salts. The filtrate is washed with a basic aqueous solution (e.g., sodium bicarbonate), followed by water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzophenone
This protocol is based on standard acylation procedures.[5][6]
-
Dissolve 2-amino-5-chlorobenzophenone (1 eq.) in ethyl acetate.
-
Cool the solution in an ice bath and add chloroacetyl chloride (1.1 eq.) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2-(2-chloroacetamido)-5-chlorobenzophenone.
Protocol 3: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
This protocol utilizes a microwave-assisted cyclization for improved efficiency.[6]
-
In a microwave-safe reaction vessel, combine 2-(2-chloroacetamido)-5-chlorobenzophenone (1 eq.), hexamethylenetetramine (2.2 eq.), and ammonium chloride (4.5 eq.) in a mixture of methanol and water.
-
Seal the vessel and irradiate in a microwave synthesizer at a controlled temperature (e.g., 80°C) for a short duration (e.g., 2-6 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Protocol 4: Synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine
This is a general protocol for the LiAlH₄ reduction of a lactam.[8][10] Caution: LiAlH₄ reacts violently with water and protic solvents. This reaction must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess, typically 2-3 eq.) in anhydrous THF.
-
Dissolve 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.
Quantitative Data Summary
| Step | Starting Material(s) | Key Reagent(s) | Typical Yield | Reference(s) |
| 1a | p-Chloronitrobenzene, Benzyl Cyanide | NaOH, Ethanol | Good to High | [2] |
| 1b | 5-chloro-3-phenyl-2,1-benzisoxazole | Fe, HCl | High | [3] |
| 2 | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride | ~89-93% | [5] |
| 3 | 2-(2-chloroacetamido)-5-chlorobenzophenone | Hexamethylenetetramine | ~90% | [6] |
| 4 | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | LiAlH₄ | Variable, typically moderate to good | [8][9] |
Conclusion
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine presented herein is a reliable and scalable pathway that relies on well-understood chemical transformations. The strategic use of a benzisoxazole intermediate for the construction of the core aminobenzophenone structure, followed by a robust acylation-cyclization sequence and a final powerful reduction, provides an efficient route to this valuable synthetic intermediate. The provided protocols offer a solid foundation for laboratory-scale synthesis, with opportunities for optimization based on specific research needs and available equipment. Adherence to safety protocols, particularly during the final reduction step, is paramount for a successful outcome.
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